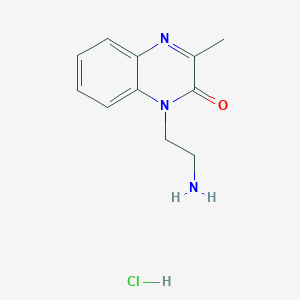

1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethyl)-3-methylquinoxalin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTYWBWLZRNMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-59-3 | |

| Record name | 2(1H)-Quinoxalinone, 1-(2-aminoethyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Classical Quinoxaline Ring Formation

- Starting Materials: ortho-phenylenediamine derivatives and α-dicarbonyl compounds.

- Reaction Conditions: Acidic or neutral media, often reflux in ethanol or other solvents.

- Outcome: Formation of the quinoxaline core via cyclocondensation.

This classical approach is the foundation for subsequent modifications to install the 2-aminoethyl and methyl groups at specific positions on the quinoxalinone scaffold.

Preparation of 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one Core

Methylation at Position 3

- Method: Alkylation of the quinoxalin-2-one intermediate at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).

- Outcome: Introduction of the methyl group at position 3 to yield 3-methyl-1,2-dihydroquinoxalin-2-one.

Introduction of 2-Aminoethyl Side Chain

- Method: N-alkylation of the quinoxalinone nitrogen (position 1) with 2-chloroethylamine or 2-bromoethylamine hydrochloride under basic conditions.

- Typical Conditions: Use of a base such as triethylamine or sodium carbonate in polar aprotic solvents like DMF or DMSO, at temperatures ranging from room temperature to 80 °C.

- Outcome: Formation of 1-(2-aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one.

Formation of Hydrochloride Salt

- The free base compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to afford the hydrochloride salt, improving compound stability and solubility.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | ortho-Phenylenediamine + α-dicarbonyl compound, reflux in ethanol | Cyclocondensation to form quinoxalin-2-one core | Moderate to high yield (60–85%) |

| 2 | Methyl iodide, base (NaH or K2CO3), DMF, room temp to 60 °C | Methylation at C-3 position | Yield: 70–90%; regioselectivity controlled by base and solvent |

| 3 | 2-Chloroethylamine hydrochloride, base (triethylamine), DMF, 50–80 °C | N-alkylation at N-1 position with 2-aminoethyl group | Yield: 65–85%; reaction monitored by TLC or HPLC |

| 4 | HCl in ethanol, room temp | Formation of hydrochloride salt | Quantitative conversion; salt crystallizes out |

Alternative and Advanced Synthetic Approaches

Use of Protected Aminoalkyl Precursors

- Protection of amino groups (e.g., Boc protection) prior to alkylation can improve selectivity and yield.

- After N-alkylation, deprotection under acidic conditions affords the free aminoethyl derivative, which is then converted to the hydrochloride salt.

Analytical and Purification Techniques

- Purification: Silica gel column chromatography using gradients of ethyl acetate and petroleum ether or recrystallization from ethanol/petroleum ether mixtures.

- Characterization: NMR (1H, 13C), mass spectrometry (LRMS, HRMS), and elemental analysis confirm structure and purity.

- Chiral HPLC and GC: Used when stereochemistry is relevant or chiral centers are present.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Considerations | Typical Yield (%) |

|---|---|---|---|

| Quinoxaline core formation | ortho-Phenylenediamine + α-dicarbonyl, reflux ethanol | Control temperature and pH for cyclocondensation | 60–85 |

| Methylation at C-3 | Methyl iodide, base (NaH/K2CO3), DMF | Regioselectivity, avoid overalkylation | 70–90 |

| N-alkylation with 2-aminoethyl | 2-Chloroethylamine hydrochloride, base, DMF, 50–80 °C | Use of base to neutralize HCl, control temperature | 65–85 |

| Hydrochloride salt formation | HCl in ethanol | Salt crystallization improves stability | Quantitative |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core or the substituents.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : Studies have indicated that quinoxaline derivatives exhibit antimicrobial properties. The presence of the aminoethyl group enhances the compound's ability to penetrate bacterial cell walls, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has suggested that quinoxaline derivatives can induce apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth is under investigation.

Neuropharmacology

The compound has also been explored for its neuropharmacological effects:

- Cognitive Enhancement : Preliminary studies indicate that this compound may enhance cognitive functions. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine.

- Neuroprotective Effects : The compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block:

- Synthesis of Quinoxaline Derivatives : Its structure allows for the modification and synthesis of various quinoxaline derivatives, which are important in pharmaceuticals and agrochemicals.

- Ligand Development : The compound can be utilized in the development of ligands for metal complexes used in catalysis and material science.

Data Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against certain bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Neuropharmacology | Cognitive Enhancement | Modulates neurotransmitter systems |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |

| Organic Synthesis | Synthesis of Quinoxaline Derivatives | Versatile building block for pharmaceutical compounds |

| Ligand Development | Useful in catalysis and material science |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University examined the antimicrobial properties of various quinoxaline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential use as a new antibiotic agent.

Case Study 2: Neuroprotective Mechanisms

Another research project focused on the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with this compound significantly reduced cell death and inflammation markers, highlighting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

A. Alkyl Chain Length and Solubility

- The 3-aminopropyl analog (dihydrochloride) exhibits enhanced aqueous solubility compared to the 2-aminoethyl derivative due to its longer alkyl chain and additional protonation sites .

- 2-Aminoethyl methacrylate hydrochloride (unrelated core) demonstrates higher hydrophilicity due to its methacrylate group, favoring polymer applications .

B. Substituent Effects on Bioactivity

- The thienyl-substituted analog (1-methyl-3-(2-thienyl)-1,2-dihydroquinoxalin-2-one) may exhibit distinct bioactivity in agrochemicals, as thiophene rings often enhance binding to biological targets .

- The imidazolidin-2-one derivative lacks the quinoxaline core but shares the 2-aminoethyl group, making it a candidate for ligand design in drug discovery .

C. Salt Form and Stability

- The dihydrochloride salt of the 3-aminopropyl analog improves stability under acidic conditions compared to the monohydrochloride form of the target compound .

- Storage requirements vary: 2-aminoethyl methacrylate hydrochloride requires refrigeration (0–6°C), whereas the target compound is stable at RT .

Research Findings and Industrial Relevance

- Agrochemical Use : The target compound is integral to Bayer AG’s biodegradable capsule suspensions, enabling controlled release of pesticides . Its analogs with thienyl or extended alkyl chains are patented for similar purposes.

- Synthesis Challenges : Discontinued commercial availability (CymitQuimica, Clinivex) highlights synthesis complexities, while American Elements and MolPort remain suppliers .

Biological Activity

1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one hydrochloride, commonly referred to as AQ-1, is a compound with notable biological activity. It is characterized by its unique chemical structure, which includes a quinoxaline core that is significant in medicinal chemistry. This article explores the biological activity of AQ-1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical formula for AQ-1 is with a molecular weight of 239.7 g/mol. Its structural components contribute to its biological effects:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 239.7 g/mol |

| MDL No. | MFCD23144125 |

| PubChem CID | 71757775 |

| IUPAC Name | 1-(2-aminoethyl)-3-methylquinoxalin-2-one; hydrochloride |

Research indicates that AQ-1 exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound has been shown to act as an inhibitor of certain neurotransmitter systems, which may contribute to its potential as an antidepressant or anxiolytic agent.

- Neurotransmitter Modulation : AQ-1 has been implicated in modulating the levels of neurotransmitters such as serotonin and dopamine. This modulation may be beneficial in treating mood disorders.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes involved in neurotransmitter metabolism, which can enhance the availability of these critical molecules in the brain.

Pharmacological Effects

Studies have highlighted several pharmacological effects associated with AQ-1:

- Antidepressant Activity : Animal models have shown that AQ-1 can reduce depressive-like behaviors, suggesting its potential use as an antidepressant.

- Anxiolytic Effects : Preliminary studies indicate that AQ-1 may possess anxiolytic properties, reducing anxiety levels in stressed animal models.

Study 1: Antidepressant Efficacy

In a controlled study involving rodents, AQ-1 was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups. This suggests that AQ-1 may enhance mood and promote behavioral activation.

Study 2: Neurotransmitter Analysis

A separate investigation focused on the biochemical pathways influenced by AQ-1. Researchers measured serotonin and dopamine levels in brain tissues following treatment with AQ-1. The findings revealed increased concentrations of both neurotransmitters, supporting the hypothesis of its antidepressant mechanism.

Safety Profile

While the biological activity of AQ-1 is promising, safety data remains limited. Further studies are required to evaluate its long-term effects and potential toxicity.

Q & A

Q. What analytical techniques are critical for validating the structural integrity of this compound?

Researchers should prioritize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity. For example, the SMILES notation (CC1=NC2=CC=CC=C2N(C1=O)CCN.Cl ) indicates distinct proton environments that can be resolved via ¹H NMR. Elemental analysis should also verify the empirical formula (C₁₁H₁₄ClN₃O) and molecular weight (239.7 g/mol) .

Q. What storage conditions are recommended to preserve the compound’s stability?

The compound is stored as a powder at room temperature (RT) to prevent hydrolysis or decomposition. Long-term stability should be monitored via periodic HPLC analysis to detect degradation products, especially under humid conditions .

Q. How can researchers synthesize derivatives of this compound for structure-activity studies?

Methodologies include functionalizing the aminoethyl group (e.g., acylation, alkylation) or modifying the quinoxalinone core. For example, introducing thienyl substituents (as seen in agrochemical analogs) requires cyclocondensation of o-phenylenediamine derivatives with ketones, followed by selective alkylation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural data?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) provides atomic-level resolution. Key steps include:

Q. What experimental strategies assess the compound’s compatibility in biodegradable formulations?

In agrochemical capsule suspensions, compatibility is tested via:

Q. How do pH and solvent polarity affect the compound’s stability?

Q. How can contradictory spectroscopic data be resolved during structural validation?

Discrepancies between calculated and observed spectra require:

- 2D NMR (COSY, HSQC): To assign overlapping proton signals (e.g., aromatic vs. aliphatic regions).

- High-resolution MS (HRMS): To distinguish isobaric impurities.

- X-ray powder diffraction (XRPD): To rule out polymorphic variations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.